Cas no 944901-77-3 (4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine)

4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
- 5,6,7,8-tetrahydro-4-methyl-Pyrido[4,3-d]pyrimidine
- 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine
- FT-0752846
- CS-0183585
- DTXSID00717065
- 4-METHYL-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE
- EN300-2969049
- SCHEMBL12333209
- AKOS006305073
- 944901-77-3
- AB59025
- DB-079928
-
- MDL: MFCD10697115
- インチ: InChI=1S/C8H11N3/c1-6-7-4-9-3-2-8(7)11-5-10-6/h5,9H,2-4H2,1H3
- InChIKey: YYZDYNSUOPWBRV-UHFFFAOYSA-N
- SMILES: CC1=C2CNCCC2=NC=N1
計算された属性
- 精确分子量: 149.095297364g/mol
- 同位素质量: 149.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 137
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- トポロジー分子極性表面積: 37.8Ų
4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2969049-1g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 1g |
$842.0 | 2023-09-06 | ||
Enamine | EN300-2969049-2.5g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 2.5g |
$1758.0 | 2023-09-06 | ||
Enamine | EN300-2969049-0.5g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 0.5g |
$808.0 | 2023-09-06 | ||
Enamine | EN300-2969049-5.0g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 5g |
$3462.0 | 2023-05-30 | ||
Enamine | EN300-2969049-0.25g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 0.25g |
$775.0 | 2023-09-06 | ||
Ambeed | A522012-1g |
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
944901-77-3 | 95+% | 1g |
$502.0 | 2024-04-16 | |
Enamine | EN300-2969049-10.0g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 10g |
$6747.0 | 2023-05-30 | ||
Alichem | A029185576-1g |
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
944901-77-3 | 95% | 1g |
$436.00 | 2023-08-31 | |
Crysdot LLC | CD11006785-1g |
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
944901-77-3 | 95+% | 1g |
$535 | 2024-07-19 | |
Enamine | EN300-2969049-5g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 5g |
$3462.0 | 2023-09-06 |
4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidineに関する追加情報
Professional Introduction to Compound with CAS No. 944901-77-3 and Product Name: 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine
The compound identified by the CAS number 944901-77-3 and the product name 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyrido-pyrimidine class, a scaffold that has garnered considerable attention due to its structural versatility and biological activity. Pyrido-pyrimidines are known for their potential in modulating various biological pathways, making them valuable candidates for drug discovery and development.
Recent research in medicinal chemistry has highlighted the importance of 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine as a key intermediate in synthesizing novel therapeutic agents. The structural framework of this compound allows for modifications at multiple positions, enabling the exploration of diverse pharmacological profiles. Specifically, the presence of a methyl group at the 4-position and the fused pyrimidine ring system contribute to its unique chemical and biological properties.
One of the most compelling aspects of 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine is its potential in oncology research. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. The pyrido-pyrimidine core is particularly adept at binding to ATP pockets in target proteins, thereby disrupting critical signaling pathways. For instance, research has shown that certain analogs of this scaffold can inhibit tyrosine kinases, which are often overexpressed in various cancers.
In addition to its applications in oncology, 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine has shown promise in the treatment of inflammatory and autoimmune diseases. The compound's ability to modulate inflammatory cytokine production has been explored in preclinical models. By interacting with specific receptors and enzymes involved in inflammation, this compound may offer a novel approach to managing conditions such as rheumatoid arthritis and inflammatory bowel disease. The structural flexibility of the pyrido-pyrimidine scaffold allows for the design of molecules that can selectively target inflammatory pathways without significant off-target effects.
The synthesis of 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are commonly utilized in the construction of the pyrido-pyrimidine core. These synthetic strategies ensure that the final product meets the stringent requirements for pharmaceutical applications.
From a computational chemistry perspective, 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine has been extensively studied using molecular modeling techniques. These studies aim to elucidate its binding interactions with biological targets at an atomic level. By employing molecular dynamics simulations and docking studies, researchers can predict how this compound might behave within a cellular environment. This information is crucial for optimizing its pharmacokinetic properties and improving its therapeutic efficacy.
The pharmacological profile of 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine has been further investigated through in vitro and in vivo assays. In cell-based assays, derivatives of this compound have demonstrated potent activity against various cancer cell lines. Additionally, animal models have provided insights into its safety profile and potential therapeutic benefits. These preclinical studies lay the groundwork for future clinical trials aimed at evaluating its efficacy in human patients.
The future direction of research on 4-methyl-5H、6 H、7 H、8 H - pyrido 4、3 - dipyrimidin is promising,with several avenues for exploration remaining open。 One area of focus is the development of more selective derivatives that can target specific disease pathways while minimizing side effects。 Another avenue involves exploring new synthetic routes that could improve yield and reduce costs,making it more accessible for large-scale production。
Moreover,the integration of artificial intelligence (AI) into drug discovery pipelines is revolutionizing how compounds like 4-methyl-5 H、6 H、7 H、8 H - pyrido 4、3 - dipyrimidin are designed and optimized。 AI-driven platforms can predict molecular properties,identify potential lead compounds,and accelerate the synthesis process。 This interdisciplinary approach holds great promise for accelerating the development of novel therapeutics。
In conclusion,the compound with CAS No. 944901-77-3,known as 4-methyl-5 H、6 H、7 H、8 H - pyrido 4、3 - dipyrimidin,is a versatile pharmacophore with significant potential in pharmaceutical applications。 Its structural features make it an attractive candidate for developing drugs targeting cancers,inflammatory diseases,and other disorders。 Ongoing research continues to uncover new possibilities for this compound,and advancements in synthetic chemistry,computational modeling,and AI-driven drug discovery are poised to further enhance its therapeutic promise。
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